Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride, also known as [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride, is a compound with significant applications in various fields. This compound is characterized by its hexamethylene hydrocarbon chain terminated with amine functional groups, making it a diamine. It is commonly used in the production of polymers and serves as a cross-linking agent in epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride is synthesized through the hydrogenation of adiponitrile. The reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron. The yield is generally good, but side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) are also generated . An alternative process uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Industrial Production Methods
In industrial settings, the production of Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride involves large-scale hydrogenation of adiponitrile. The process is optimized to maximize yield and minimize the formation of side products. The use of advanced catalysts and reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives. These products have significant applications in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .
Scientific Research Applications
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of nylon, polyurethane, and epoxy resins.
Mechanism of Action
The mechanism of action of Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to cross-link polymers also plays a crucial role in its industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,6-Diaminohexane: Similar in structure but lacks the carboxymethyl-amino group.
Cadaverine: A diamine with a shorter hydrocarbon chain.
Methylhexanamine: A diamine with a methyl group attached to the hexane chain.
Uniqueness
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H22Cl2N2O4 |
---|---|
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2-[6-(carboxymethylamino)hexylamino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C10H20N2O4.2ClH/c13-9(14)7-11-5-3-1-2-4-6-12-8-10(15)16;;/h11-12H,1-8H2,(H,13,14)(H,15,16);2*1H |
InChI Key |
QJUFCCHPNNAPEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNCC(=O)O)CCNCC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.